molecular formula C8H10ClNO B575167 3-(2-Chloroethoxy)aniline CAS No. 178910-32-2

3-(2-Chloroethoxy)aniline

Cat. No.: B575167
CAS No.: 178910-32-2
M. Wt: 171.624
InChI Key: DXXPALPCLCHBSU-UHFFFAOYSA-N
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Description

“3-(2-Chloroethoxy)aniline” is an organic compound with the molecular formula C8H10ClNO . It is also known as 3-(2-chloroethoxy)benzenamine .


Synthesis Analysis

The synthesis of “this compound” involves specific reaction conditions with nickel and hydrazine in ethanol . The yield of the synthesis process is reported to be 97% .


Molecular Structure Analysis

The molecular weight of “this compound” is 171.62 . The compound has a molecular structure that includes a benzene ring attached to an amine and an ethoxy group, which is further attached to a chlorine atom .

Scientific Research Applications

  • Environmental Toxicity : One study focused on the acute toxicity of various substances, including aniline derivatives, to aquatic organisms. It was found that certain aniline derivatives were highly toxic to aquatic life (Gersich & Mayes, 1986).

  • Microbial Degradation : Research on Delftia sp. AN3, a bacterial strain, demonstrated its ability to degrade aniline and its derivatives, highlighting the potential for bioremediation of aniline-contaminated environments (Liu et al., 2002).

  • Wastewater Treatment : A novel electrochemical method called peroxi-coagulation was studied for degrading aniline in wastewater, showing effective removal of organic carbon from aniline solutions (Brillas et al., 1997).

  • Nephrotoxicity Study : The nephrotoxic potential of aniline and its derivatives was evaluated, indicating that chlorine substitution on aniline enhances its nephrotoxic potential, with certain substitutions leading to significant toxicity (Rankin et al., 1986).

  • Sensor Development : Research into potentiometric sensors based on poly(aniline) highlighted the potential use of aniline derivatives in nonenzymatic glucose sensors, showcasing an application in medical diagnostics (Shoji & Freund, 2001).

  • Organic Synthesis : A study focused on the efficient ortho-chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one, exploring the application of aniline derivatives in organic synthesis (Vinayak et al., 2018).

  • Cancer Treatment Research : The creation of magnetic nanoparticles using poly[aniline-co-N-(1-one-butyric acid) aniline] for enhancing the therapeutic capacity of cancer treatments was studied, demonstrating the potential in nanomedicine (Hua et al., 2011).

  • Biodegradation by Pseudomonas acidovorans : The degradation of aniline and its monochlorinated derivatives by Pseudomonas acidovorans was investigated, providing insights into the microbial degradation pathways of these compounds (Loidl et al., 1990).

  • Polymer Science : Studies in polymer science have focused on the synthesis and properties of polyaniline, a conducting polymer, which has applications in energy storage, information storage, and other fields (Gospodinova & Terlemezyan, 1998).

Safety and Hazards

The safety data sheet for anilines indicates that they are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction and serious eye damage. They are suspected of causing genetic defects and cancer. They are also very toxic to aquatic life .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 3-(2-Chloroethoxy)aniline are currently unknown. Anilines have been shown to have effects on various types of cells

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Anilines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. The stability, degradation, and long-term effects on cellular function of anilines have been studied in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are currently unknown. The effects of anilines at different dosages have been studied in animal models

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown. Anilines are known to be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Anilines are known to interact with various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. Rnas can aggregate in distinct patterns within various cellular compartments

Properties

IUPAC Name

3-(2-chloroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPALPCLCHBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651003
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178910-32-2
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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